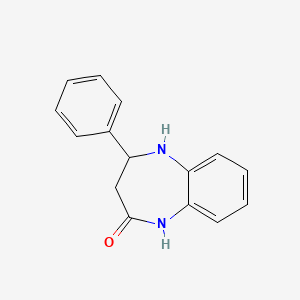

4-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 4-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one involves reductive cyclization of o-nitro derivatives of N-phenyl-β-alanine, as described in a study where the amide of acrylic acid was used rather than acrylic acid itself, its nitrile, or ester. This method provides a more convenient route for the synthesis of such compounds from the appropriate o-phenylenediamines .

Molecular Structure Analysis

The molecular structure of 1,4-benzodiazepin-2-ones has been studied through X-ray diffraction, revealing that the molecules have a nonplanar boat conformation. This conformation allows for the formation of cyclic dimers via NH...O hydrogen bonds. The study suggests that the substituent at the 5 position, which in the case of this compound is a phenyl group, is significant in determining the geometry and conformation of the heterocyclic ring .

Chemical Reactions Analysis

The reactivity of 1,4-benzodiazepin-2-ones has been explored in the context of gold(I) metallation. The synthesis of gold(I) derivatives includes the activation of the C(sp3)–H bond by a strong base in the presence of a phosphinegold chloride intermediate. The resulting compounds have been characterized, and the structure of one such derivative was determined by X-ray diffraction .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,4-benzodiazepin-2-ones are influenced by their molecular structure. For instance, the presence of electronegative substituents in the para-position of the benzylidene fragment significantly affects the affinity for TSPO receptors. This is exemplified by the study of various derivatives, where the position of halogen atoms in the benzylidene radical was found to be a key determinant of receptor affinity .

Pharmacological Activity Analysis

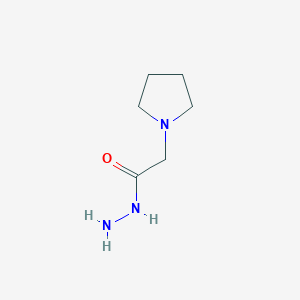

The pharmacological activity of 1,4-benzodiazepin-2-ones has been extensively studied. Derivatives of tetrahydro-1,4-benzodiazepin-5-one were synthesized and evaluated for psychotropic activity in mice. These compounds were found to lack tranquilizing activity and exhibited high toxicity compared to classical benzodiazepines. However, at high concentrations, some derivatives showed pharmacological properties in vitro . Another study synthesized hydrazinocarbonylmethyl derivatives and evaluated their affinity for central benzodiazepine receptors and TSPO receptors in the CNS, with some compounds showing significant analgesic activity and receptor affinity .

Applications De Recherche Scientifique

Chemical Synthesis and Derivative Formation

4-Phenyl-1,5-benzodiazepin-2-one and its derivatives have been a subject of interest in chemical synthesis. Fryer, Winter, and Sternbach (1967) demonstrated the formation of 1,3-dihydro or 1,5-dihydro-1,4-benzodiazepin-2-ones from sulfonyl derivatives under specific conditions, highlighting the compound's versatility in chemical reactions (Fryer, Winter, & Sternbach, 1967). Additionally, Ongone et al. (2018) explored the pharmacological potential of 4-phenyl-1,5-benzodiazepin-2-one derivatives, noting their structure similar to surfactants, with benzodiazepine as a hydrophilic head and a carbon chain as a hydrophobic tail (Ongone et al., 2018).

Pharmacological Properties

Matsuhisa et al. (1997) synthesized compounds related to 4-phenyl-1,5-benzodiazepin-2-one, demonstrating their arginine vasopressin (AVP) antagonist activity for both V1A and V2 receptors. The introduction of a hydrophilic substituent group increased oral availability, indicating potential therapeutic applications (Matsuhisa et al., 1997).

Antinociceptive and Antioxidant Activities

The antinociceptive and antioxidant activities of 4-phenyl-1,5-benzodiazepin-2-one derivatives were explored by Ongone et al. (2019). They found that these derivatives significantly reduced abdominal writhes induced by acetic acid and increased tail withdrawal latency in tail immersion tests. The compounds also exhibited significant scavenging activity in DPPH and reducing power assays, suggesting their utility in treating pain and oxidation disorders (Ongone et al., 2019).

Synthesis and Biological Evaluation

Archana (2018) synthesized a series of 4-benzodiazepinyl-2-(substituted phenyl)-1,5-benzothiazepines and benzoxazepines, evaluating their anticonvulsant activity. These compounds were screened for anticonvulsant activity and acute toxicity, with some showing potency greater than standard drugs (Archana, 2018).

Mécanisme D'action

Target of Action

1,5-benzodiazepine derivatives, a class to which this compound belongs, have been used as therapeutics for viral infection, cardiovascular disorder, and as antimicrobial agents against some microorganisms . They are active against peptide hormones and potassium blockers .

Mode of Action

It’s known that 1,5-benzodiazepine derivatives interact with their targets through hydrogen bonding . The compound forms chains in the crystal structure through N—H O hydrogen bonding .

Biochemical Pathways

It’s known that 1,5-benzodiazepine derivatives have diverse biological activities and are employed as intermediates for the synthesis of several heterocyclic compounds .

Result of Action

It’s known that 1,5-benzodiazepine derivatives have been used as therapeutics for various conditions, suggesting they have significant biological effects .

Propriétés

IUPAC Name |

2-phenyl-1,2,3,5-tetrahydro-1,5-benzodiazepin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O/c18-15-10-14(11-6-2-1-3-7-11)16-12-8-4-5-9-13(12)17-15/h1-9,14,16H,10H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPBSKHLEGJWMBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC2=CC=CC=C2NC1=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40408985 | |

| Record name | 4-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40408985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16442-58-3 | |

| Record name | 4-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40408985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

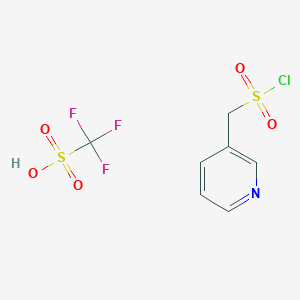

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(Phenylsulfonyl)methyl]pyrrolidine hydrochloride](/img/structure/B3023529.png)

![2-Isopropyl-1h-imidazo[4,5-c]pyridine](/img/structure/B3023536.png)

![3-(Piperidin-4-yl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B3023544.png)

![pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3023550.png)